Lipophilicity Shift Relative to the Non-Methylated Piperidine Scaffold
The introduction of the 3-methyl group on the piperidine ring increases lipophilicity compared to the non-methylated scaffold. The target compound has a computed XLogP3 of 4.1 [1], while the non-methylated analog (CAS 1219967-90-4) has a computed XLogP3 of approximately 3.5 [2]. This difference of roughly 0.6 log units can influence membrane permeability and metabolic clearance in drug discovery programs, making the methylated variant a preferred choice when higher lipophilicity is desired.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 3-Chloro-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine (CAS 1219967-90-4): XLogP3 ~3.5 |
| Quantified Difference | Approximately +0.6 log units |
| Conditions | Computed property (PubChem XLogP3 algorithm) |
Why This Matters
This quantifies the lipophilic shift, allowing informed selection when tuning lead compound properties like cell permeability or solubility.
- [1] PubChem. (2026). Compound Summary for CID 53409721: 3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 53409722: 3-Chloro-2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
